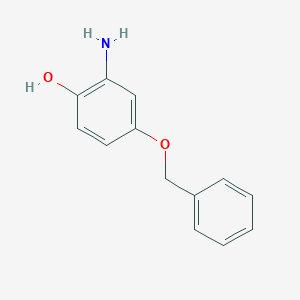

2-Amino-4-(benzyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOOCDNLVDBYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)phenol (CAS Number 102580-07-4): A Predictive Analysis

Disclaimer: Publicly available scientific literature and chemical databases contain minimal to no specific data for 2-Amino-4-(benzyloxy)phenol, CAS Number 102580-07-4. This guide has been constructed by a Senior Application Scientist to provide a scientifically-grounded, predictive overview based on the established chemistry of analogous compounds, including aminophenols and benzyl ethers. The synthesis protocols, properties, and applications described herein are therefore prospective and intended for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and analytical oversight.

Introduction and Rationale

This compound is a bifunctional aromatic compound possessing an aminophenol core structure with a benzyl ether protecting group. The strategic placement of the amino, hydroxyl, and benzyloxy groups suggests its potential as a versatile intermediate in organic synthesis. Aminophenol derivatives are crucial building blocks in the pharmaceutical and dye industries, valued for their chemical reactivity and biological significance.[1][2] The benzyloxy group offers a stable yet cleavable protecting group for the 4-position hydroxyl, enabling selective reactions at the amino and unprotected hydroxyl moieties. This guide provides a predictive framework for the synthesis, characterization, and potential utility of this compound for researchers in drug discovery and materials science.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step sequence starting from commercially available 4-benzyloxyphenol. This strategy involves nitration followed by selective reduction of the nitro group.

Step 1: Nitration of 4-Benzyloxyphenol

The introduction of a nitro group ortho to the phenolic hydroxyl is a well-established electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the benzyloxy group, nitration is expected to occur predominantly at the ortho position.

Step 2: Selective Reduction of 4-Benzyloxy-2-nitrophenol

The resulting nitro-intermediate can then be reduced to the target amine. Several methods are effective for the reduction of aromatic nitro groups to anilines.[3][4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or metal-acid systems can be employed.[5]

Figure 1. Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Predictive)

Protocol 1: Synthesis of 4-Benzyloxy-2-nitrophenol

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid at room temperature.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-benzyloxy-2-nitrophenol.

Protocol 2: Synthesis of this compound

-

Charge a hydrogenation vessel with 4-benzyloxy-2-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product may require further purification by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are predicted based on the known data for 4-aminophenol and 4-(benzyloxy)phenol.[2][6][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | Based on structure |

| Molecular Weight | 215.25 g/mol | Based on structure |

| Appearance | Off-white to light brown solid | Aminophenols are prone to oxidation and discoloration.[1] |

| Melting Point | 130 - 140 °C | Higher than 4-(benzyloxy)phenol (119-120°C) due to potential for hydrogen bonding from the additional amino group.[6] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone. | Similar to other aminophenols and benzyl ethers.[2][8] |

| logP | ~1.5 - 2.5 | Increased lipophilicity compared to 4-aminophenol (logP = 0.04) due to the benzyl group.[7] |

Predicted Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -NH₂ | 4.5 - 5.5 | Broad singlet |

| -OH | 8.5 - 9.5 | Singlet |

| -CH₂- | ~5.0 | Singlet |

| Aromatic (aminophenol ring) | 6.5 - 6.8 | Multiplet (3H) |

| Aromatic (benzyl ring) | 7.2 - 7.5 | Multiplet (5H) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -CH₂- | ~70 |

| Aromatic (aminophenol ring) | 110 - 150 |

| Aromatic (benzyl ring) | 127 - 138 |

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3300 - 3400 | Broad, phenolic |

| N-H stretch | 3200 - 3300 | Primary amine, two bands |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic) | 2850 - 2950 | |

| C=C stretch (aromatic) | 1500 - 1600 | |

| C-O stretch (ether) | 1220 - 1260 | Aryl-alkyl ether |

| C-N stretch | 1250 - 1350 |

Potential Applications and Research Directions

The structural motifs within this compound suggest its utility as a key intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: Aminophenols are precursors to a wide range of pharmaceuticals, most notably as the final intermediate in the synthesis of paracetamol from 4-aminophenol.[2][9] This molecule could serve as a starting point for novel analgesics, anti-inflammatory agents, or other bioactive compounds where the aminophenol pharmacophore is desired. The benzyloxy group allows for modifications at other positions before its removal by hydrogenolysis.

-

Dye and Pigment Chemistry: Aromatic amines are fundamental components of azo dyes. The amino group can be diazotized and coupled with other aromatic systems to generate a diverse range of colored compounds. The phenolic and benzyloxy groups can be used to tune the final properties of the dye.

-

Material Science: The phenolic hydroxyl group makes this compound a candidate for incorporation into polymers like polybenzoxazines or epoxy resins, potentially imparting specific thermal or mechanical properties.

-

Antioxidant Research: Phenolic compounds are known for their antioxidant properties. This molecule could be investigated for its radical scavenging capabilities in various biological and chemical systems.

Figure 2. Potential applications of this compound.

Proposed Analytical Methods

To ensure the purity and confirm the identity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Due to its polar nature, a reversed-phase HPLC method would be suitable for purity analysis.

Protocol 3: Proposed HPLC Method for Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

This method should provide good separation of the polar starting materials, intermediates, and the final product.[10][11][12]

Safety, Handling, and Storage

As a derivative of aminophenol, this compound should be handled with care, assuming it possesses similar toxicological properties.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Aromatic amines can be toxic and may be absorbed through the skin.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aminophenols are sensitive to light and air, which can cause degradation and discoloration.[1][7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While specific experimental data for this compound (CAS 102580-07-4) is not currently in the public domain, this guide provides a robust, predictive framework for its synthesis, characterization, and potential applications. Based on the well-understood chemistry of its constituent moieties, this compound emerges as a promising and versatile intermediate for researchers in drug discovery, dye chemistry, and material science. The proposed protocols and predicted data serve as a valuable starting point for the practical investigation of this molecule, encouraging further exploration into its unique chemical properties and potential uses.

References

- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.

-

ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-amino-4-substituted phenol.

- Google Patents. (n.d.). Stepwise reduction of p-nitrophenol.

-

International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.

-

University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved from [Link]

-

Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Kajay Remedies. (2024). How Para Aminophenol Supports Chemical Industries. Retrieved from [Link]

-

MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The aminophenol compounds arrest efficiently growth of L. monocytogenes.... Retrieved from [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]

- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 5. chemijournal.com [chemijournal.com]

- 6. 4-(Benzyloxy)phenol 98 103-16-2 [sigmaaldrich.com]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

- 9. kajay-remedies.com [kajay-remedies.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. hplc.eu [hplc.eu]

- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. diplomatacomercial.com [diplomatacomercial.com]

physicochemical properties of 2-Amino-4-(benzyloxy)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(benzyloxy)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine, a phenolic hydroxyl, and a benzyl ether. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and materials science. Understanding its fundamental physicochemical properties is paramount for researchers and drug development professionals to effectively handle, characterize, and utilize this compound in synthetic workflows and to predict its behavior in biological systems.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is structured to deliver not just data, but also the underlying scientific rationale and practical, field-proven methodologies for its characterization. The protocols described are designed as self-validating systems, ensuring reproducibility and reliability in a research setting.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 102580-07-4 | |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | |

| MDL Number | MFCD24646652 | |

| InChI Key | STOOCDNLVDBYAP-UHFFFAOYSA-N | |

| Purity | Typically ≥96% |

The molecule's structure is defined by a phenol ring substituted at position 2 with an amino group (-NH₂) and at position 4 with a benzyloxy group (-OCH₂C₆H₅). The interplay between the electron-donating amino and hydroxyl groups and the bulky, hydrophobic benzyloxy group dictates its chemical behavior.

Caption: Molecular Structure of this compound.

Physical Properties

The physical state and melting point are fundamental properties for material handling and purity assessment.

| Property | Value | Source & Rationale |

| Physical State | Solid. Likely a crystalline powder or chunks. | Inferred from related compounds like 4-(Benzyloxy)phenol which is a crystalline powder.[1][2] |

| Color | Likely off-white to brown. | Aminophenols are known to darken upon exposure to air and light due to oxidation.[3] 4-(Benzyloxy)phenol is described as off-white to beige or brown.[1] |

| Melting Point | No specific data found. | For comparison, the parent compound 4-(Benzyloxy)phenol has a melting point range of 117-122°C.[1][2] The addition of an amino group introduces hydrogen bonding capabilities, which could potentially increase the melting point relative to the parent structure. |

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.

Causality: This protocol utilizes a digital melting point apparatus for precise temperature ramping and automated detection, minimizing subjective operator error.

-

Sample Preparation: Finely grind a small sample (1-2 mg) of this compound to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15°C/min) for a preliminary determination.

-

Based on the approximate melting point observed, perform a second, more precise measurement with a new sample.

-

Start the second run with the temperature approximately 20°C below the estimated melting point and use a slow ramp rate (1-2°C/min) through the melting range.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is the difference between these two values.

Solubility Profile

Solubility is a critical parameter in drug development, influencing formulation, administration, and bioavailability. The presence of both polar (amine, phenol) and non-polar (benzyl ether) groups suggests a mixed solubility profile.

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly soluble | The polar amine and hydroxyl groups can form hydrogen bonds with water. However, the large, hydrophobic benzyl and phenyl moieties will limit aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic amino group to form a more soluble salt. |

| Ethanol, Methanol | Soluble | These polar protic solvents can effectively solvate both the polar and non-polar portions of the molecule. |

| Acetone, Ethyl Acetate | Soluble | Good general solvents for moderately polar organic compounds. 4-(Benzyloxy)phenol is soluble in acetone.[2] |

| Dichloromethane, Chloroform | Moderately Soluble | Effective for the non-polar regions, less so for the H-bonding groups. |

| Hexane, Petroleum Ether | Insoluble | These non-polar solvents will not effectively solvate the polar functional groups.[2] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid and the solution.

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for at least one hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of the molecule's structure.

Caption: Workflow for the structural elucidation of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Phenol): A broad absorption band is expected in the range of 3200–3550 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[4]

-

N-H Stretch (Primary Amine): Two sharp-to-medium peaks are expected around 3300–3500 cm⁻¹.[5] These may overlap with the broad O-H band.

-

Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Strong absorptions are expected in the 1440–1600 cm⁻¹ region.[4]

-

C-O Stretch (Ether & Phenol): Strong, characteristic bands are expected in the 1140-1410 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (C₆H₅-CH₂-): 5 protons, likely appearing as a multiplet around 7.2-7.5 ppm.

-

Aromatic Protons (-O-C₆H₃-NH₂): 3 protons in distinct environments, exhibiting complex splitting patterns.

-

Methylene Protons (-O-CH₂-Ar): A singlet integrating to 2 protons, expected around 5.0 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift is variable and depends on solvent and concentration.

-

Phenol Proton (-OH): A broad singlet integrating to 1 proton, also with a variable chemical shift.

-

-

¹³C NMR:

-

13 distinct carbon signals are expected.

-

Benzyl C₆H₅: 4 signals (1 ipso, 2 ortho/meta, 1 para).

-

Phenol C₆H₃: 6 distinct signals due to the lack of symmetry.

-

Methylene -CH₂-: One signal expected around 70 ppm.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): For C₁₃H₁₃NO₂, the expected exact mass is 215.0946. In high-resolution mass spectrometry (HRMS), this peak would confirm the elemental composition.

-

Key Fragmentation: A prominent fragment would be expected from the cleavage of the benzyl C-O bond, leading to a benzylic cation at m/z 91 (tropylium ion), which is a very stable and common fragment.

Stability and Reactivity

Expertise: Aminophenols are notoriously susceptible to oxidation. The electron-rich aromatic ring, activated by both the -NH₂ and -OH groups, can be easily oxidized by atmospheric oxygen, especially in the presence of light or metal ions. This process typically forms colored quinone-imine species.[3]

Recommended Storage: To mitigate degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at refrigerated temperatures.

Caption: Proposed oxidative degradation pathway for the compound.

Experimental Protocol: Preliminary Stability Assessment via HPLC

Trustworthiness: This protocol uses HPLC to monitor the appearance of degradation products and the disappearance of the parent compound over time, providing a quantitative measure of stability under defined stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into several clear and amber vials. Expose the vials to different conditions:

-

Room temperature, ambient light.

-

Room temperature, protected from light.

-

Refrigerated (2-8°C), protected from light (Control).

-

Elevated temperature (e.g., 40°C), protected from light.

-

-

Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each vial.

-

HPLC Analysis:

-

Analyze each sample using a reverse-phase HPLC method with a C18 column.

-

Use a gradient elution if necessary to separate the parent peak from any new degradation peaks.

-

Monitor the chromatogram using a UV detector at a wavelength where the parent compound absorbs strongly.

-

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to determine the degradation rate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, a hazard assessment can be made based on structurally similar compounds.

-

Eye Irritation: Phenolic compounds can cause serious eye irritation.[6]

-

Skin Sensitization: The parent compound, 4-(Benzyloxy)phenol, is known to be a potential skin sensitizer.[6]

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[7]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[7]

-

Skin and Body Protection: Wear a lab coat. Avoid exposed skin.[7]

Always wash hands thoroughly after handling.[8]

Conclusion

This compound is a multifunctional organic compound with a physicochemical profile governed by its amine, phenol, and benzyl ether moieties. Its moderate polarity suggests solubility in a range of organic solvents but limited solubility in neutral water. The presence of the aminophenol system is the most critical feature regarding its stability, making it prone to oxidative degradation. Proper handling and storage under inert, refrigerated, and dark conditions are essential to maintain its integrity. The spectroscopic and analytical protocols outlined in this guide provide a robust framework for its unambiguous identification, purity assessment, and characterization, empowering researchers to confidently employ this versatile intermediate in their scientific endeavors.

References

-

PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)phenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Section 1: The 2-Amino-4-(benzyloxy)phenol Moiety: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-Amino-4-(benzyloxy)phenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted phenol derivative that holds significant value as a chemical intermediate and building block in the synthesis of complex organic molecules. Its structure is characterized by a phenol ring substituted with an amino group at position 2 and a benzyloxy group at position 4. This specific arrangement of functional groups—a nucleophilic primary amine, a weakly acidic phenol, and a stable benzyl ether—provides a versatile platform for a wide range of chemical transformations.

The benzyloxy group, in particular, is a recognized pharmacophore in medicinal chemistry, notably for its role in the design of monoamine oxidase (MAO) inhibitors, which are crucial in treating neurological disorders.[1] The presence of the amino and hydroxyl groups offers reactive handles for further derivatization, enabling the construction of larger, more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, structural characterization, and strategic applications of this important scaffold.

Section 2: Synthesis and Derivatization Strategies

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and logical approach involves the introduction of the benzyloxy group, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Rationale for Synthetic Pathway

The chosen pathway is dictated by the principles of electrophilic aromatic substitution and functional group compatibility.

-

Benzylation of Hydroquinone: The synthesis often begins with hydroquinone, which is selectively mono-benzylated to form 4-(benzyloxy)phenol (also known as hydroquinone monobenzyl ether). This step is crucial as it protects one of the hydroxyl groups while leaving the other available for directing the subsequent nitration step.

-

Ortho-Nitration: The remaining free hydroxyl group on 4-(benzyloxy)phenol is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the benzyloxy group, nitration occurs selectively at the ortho position (position 2), yielding 4-(benzyloxy)-2-nitrophenol.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the preferred method. This technique is highly efficient and clean, and crucially, it selectively reduces the nitro group without cleaving the benzyl ether protecting group (hydrogenolysis), provided the reaction conditions are carefully controlled. A similar strategy is employed in the synthesis of other substituted aminophenols.[2][3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on standard organic chemistry transformations and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-(Benzyloxy)phenol

-

To a solution of hydroquinone (1.1 equiv.) in a suitable solvent (e.g., ethanol/water), add a base such as sodium hydroxide (NaOH) (1.0 equiv.).

-

Stir the mixture at room temperature until the hydroquinone has fully dissolved to form the sodium phenoxide salt.

-

Add benzyl chloride (1.0 equiv.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-(benzyloxy)phenol.

Step 2: Synthesis of 4-(Benzyloxy)-2-nitrophenol

-

Dissolve 4-(benzyloxy)phenol (1.0 equiv.) in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add nitric acid (1.1 equiv., typically 70%) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude 4-(benzyloxy)-2-nitrophenol. Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound

-

In a hydrogenation vessel, dissolve 4-(benzyloxy)-2-nitrophenol (1.0 equiv.) in a solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon pressure or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be purified further if necessary.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Section 3: Definitive Structural Elucidation and Quality Control

Confirming the chemical structure and purity of this compound is paramount before its use in subsequent research or development stages. A combination of spectroscopic techniques provides a self-validating system for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by providing information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electronic effects of the substituents. For comparison, the aromatic protons in phenol itself appear between 6.9 and 7.3 ppm.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH (Phenolic) | 4.5 - 5.5 | Broad Singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| -NH₂ (Amino) | 3.5 - 4.5 | Broad Singlet | 2H | Exchangeable protons. |

| -CH₂- (Benzyl) | ~5.0 | Singlet | 2H | Protons are adjacent to an oxygen atom and a phenyl ring. |

| Aromatic (Phenol Ring) | 6.5 - 6.8 | Multiplet (ABC system) | 3H | Protons on the substituted phenol ring, shifted upfield by electron-donating groups. |

| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet | 5H | Standard chemical shift for protons on an unsubstituted benzene ring. |

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show 11 unique signals, as two pairs of carbons in the unsubstituted benzyl ring are chemically equivalent.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Analysis: Integrate the ¹H NMR signals and analyze the multiplicities (splitting patterns) and coupling constants to confirm proton assignments. Assign the signals in the ¹³C NMR spectrum based on expected chemical shifts and, if necessary, with the aid of 2D NMR experiments like HSQC or HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show features of a phenol, an aromatic amine, and an ether.[5][6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Phenol O-H | Stretching | 3200 - 3550 | Broad |

| Amine N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 | Two sharp bands (primary amine) |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp |

| Ether C-O | Stretching | 1200 - 1270 | Strong |

| Aromatic C=C | Stretching | 1500 - 1620 | Medium to Strong |

Protocol for IR Analysis (ATR Method):

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common method for this type of analysis.[7]

Expected Mass Spectrum (ESI+):

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 216.26.

-

Key Fragments:

-

m/z = 124: Resulting from the loss of the benzyl group (C₇H₇•, 91 Da) via cleavage of the ether bond. This fragment corresponds to the aminophenol radical cation.

-

m/z = 91: The tropylium cation (C₇H₇⁺), a very stable and characteristic fragment for compounds containing a benzyl group.

-

Protocol for MS Analysis (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Analysis: Inject the sample into the LC-MS system. The compound can be introduced directly via a flow injection or after separation on a C18 column. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: Analyze the resulting spectrum to confirm the mass of the molecular ion and identify key fragment ions, which should be consistent with the proposed structure.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the title compound.

Section 4: Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of biologically active molecules. Phenolic compounds are widely recognized for their potential therapeutic benefits, including antioxidant and anti-inflammatory properties.[8]

-

Scaffold for Kinase Inhibitors and Receptor Modulators: The aminophenol core is a common motif in kinase inhibitors. The amino group can be acylated or used in coupling reactions to build more complex structures, while the phenolic hydroxyl can act as a hydrogen bond donor, crucial for binding to protein targets. For instance, the related 4-(4-benzoylaminophenoxy)phenol skeleton serves as a core structure for novel androgen receptor antagonists.[2]

-

Precursor for Heterocyclic Synthesis: The ortho-amino phenol arrangement is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.

-

Intermediate for Bioactive Compounds: The molecule serves as a key building block for more elaborate structures. For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, evaluated for antimycobacterial activity, relies on benzyloxy-substituted precursors.[9] The benzyloxy group provides a stable, lipophilic moiety that can be crucial for target engagement or for improving pharmacokinetic properties.

Section 5: Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategically designed building block for medicinal chemistry and materials science. Its synthesis is straightforward, relying on well-established and robust organic reactions. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques, ensuring high quality and purity for downstream applications. The combination of its functional groups provides a rich platform for chemical modification, making it a valuable starting point for the discovery of new therapeutic agents and functional materials. As the demand for novel small-molecule therapeutics continues to grow, the utility of versatile scaffolds like this compound in drug discovery programs is assured.

References

-

Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.

-

ResearchGate. (n.d.). ¹H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Available at: [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

-

George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Available at: [Link]

-

PubMed. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie. Available at: [Link]

-

Wikipedia. (n.d.). 2,4-Bis(4-hydroxybenzyl)phenol. Available at: [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

PubChem. (n.d.). 2-(Benzylideneamino)phenol. Available at: [Link]

-

ScielO. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Journal of the Brazilian Chemical Society. Available at: [Link]

-

MDPI. (2022). Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. International Journal of Molecular Sciences. Available at: [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. Available at: [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]

-

PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-methylphenol. Available at: [Link]

Sources

- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Amino-4-(benzyloxy)phenol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4-(benzyloxy)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive solubility profile grounded in physicochemical principles. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and first principles of organic chemistry to provide a robust theoretical framework. Furthermore, it details a rigorous, field-proven experimental protocol for researchers to determine precise solubility in their own laboratory settings, ensuring a self-validating system for practical application.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aminophenol derivative featuring a unique combination of functional groups that make it an interesting building block in medicinal chemistry and materials science. Its structure, incorporating a hydrophilic aminophenol core and a lipophilic benzyl ether moiety, presents a distinct solubility challenge. Understanding and predicting its solubility in various organic solvents is paramount for its practical application.

For drug development professionals, solubility is a critical determinant of a compound's utility. It directly impacts:

-

Reaction Kinetics: Most chemical reactions are carried out in solution; ensuring the reactants are adequately dissolved is crucial for achieving optimal reaction rates and yields.

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

-

Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often governed by its solubility in physiological media and formulation excipients.

This guide provides the foundational knowledge to intelligently select solvents for synthesis, purification, and preliminary formulation work involving this compound.

Physicochemical Profile and Its Influence on Solubility

The solubility of a molecule is dictated by its intrinsic physicochemical properties. The structure of this compound contains functional groups that can engage in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Benzyloxy)phenol | 4-Aminophenol |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₂O₂[1] | C₆H₇NO[2] |

| Molecular Weight | 215.25 g/mol | 200.23 g/mol | 109.13 g/mol [2] |

| CAS Number | 102580-07-4 | 103-16-2[1] | 123-30-8[2] |

| Appearance | Solid (predicted) | Off-white to brown crystalline powder[1] | White or reddish-yellow crystals[2] |

| Melting Point (°C) | Not available | 119-122[1] | 187-189[2] |

| pKa (Phenolic -OH) | ~10-11 (predicted) | ~10 (predicted) | 10.46[2] |

| pKa (Amino -NH₂) | ~4-5 (predicted, conjugate acid) | N/A | 5.48 (conjugate acid)[2] |

| Predicted logP | ~2.0-2.5 (predicted) | 2.8 (predicted) | 0.04[2] |

Causality Behind the Properties:

-

Hydrogen Bonding: The presence of both a phenolic hydroxyl (-OH) group and a primary amino (-NH₂) group makes this compound an excellent hydrogen bond donor. The oxygen and nitrogen atoms also act as hydrogen bond acceptors. This is the single most important factor for its solubility in protic solvents like alcohols.

-

Polarity: The molecule is amphiphilic. The aminophenol ring is highly polar, while the benzyl ether group contributes significant non-polar character. This duality means its solubility will be a fine balance between the polarity of the solvent and its ability to interact with both ends of the molecule.

-

Amphoterism: The amino group is basic, and the phenolic group is weakly acidic. This means its solubility in aqueous systems can be dramatically increased at low or high pH through the formation of the corresponding ammonium salt or phenoxide salt, respectively.

Theoretical Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound across different solvent classes. This predictive analysis is informed by the known solubility of the closely related compounds 4-(benzyloxy)phenol and 4-aminophenol.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High Solubility Expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar aminophenol portion of the molecule. The alkyl chains of the alcohols will also interact favorably with the non-polar benzyl group. For comparison, 4-(benzyloxy)phenol is very soluble in ethanol[3]. The addition of the amino group is expected to maintain or enhance this solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High to Moderate Solubility Expected. These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the -OH and -NH₂ protons.

-

DMSO (Dimethyl Sulfoxide): Likely to be an excellent solvent. DMSO is a powerful solvent for a wide array of organic materials, including those with strong hydrogen bonding capabilities[4]. 4-Aminophenol is very soluble in DMSO[2].

-

Acetone: Good solubility is predicted. Acetone's carbonyl oxygen is a good hydrogen bond acceptor. 4-(Benzyloxy)phenol is soluble in acetone[3], and 4-aminophenol is also soluble in acetone[2].

-

Acetonitrile: Moderate solubility is likely. While polar, its hydrogen bond accepting ability is weaker than DMSO or acetone.

-

-

Non-Polar Solvents (e.g., Hexane, Heptane, Petroleum Ether): Poor to Insoluble Expected. These solvents lack any polarity or hydrogen bonding capability and cannot effectively solvate the polar aminophenol head. The large non-polar benzyl group is insufficient to overcome the unfavorable interactions. 4-(Benzyloxy)phenol is practically insoluble in petroleum hydrocarbons[3].

-

Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Low to Moderate Solubility Expected.

-

THF/Diethyl Ether: These ethers can act as hydrogen bond acceptors. 4-(Benzyloxy)phenol is very soluble in diethyl ether[3]. The addition of the amino group increases polarity, which might slightly decrease solubility compared to the parent phenol, but moderate solubility is still expected.

-

Ethyl Acetate: Moderate solubility is predicted due to its ability to accept hydrogen bonds.

-

DCM: Low solubility is expected. DCM is a poor hydrogen bond acceptor and relies on dipole-dipole interactions, which may not be sufficient to overcome the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute.

-

-

Aromatic Solvents (e.g., Toluene, Benzene): Low to Moderate Solubility Expected. While non-polar, the π-systems of these solvents can interact with the aromatic rings of the solute. 4-(Benzyloxy)phenol is very soluble in benzene[3]. However, the highly polar amino group on the target molecule will significantly disfavor solubility in these non-polar solvents.

Experimental Protocol: The Equilibrium Shake-Flask Method

To move from prediction to precise quantification, a standardized experimental method is required. The equilibrium shake-flask method is a trustworthy and widely accepted standard for determining the solubility of a solid in a solvent.[5] This protocol is designed as a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium is reached with the solid phase.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical. Expert Insight: Preliminary experiments can be run to check if equilibrium is reached by taking measurements at 24, 48, and 72 hours. The point at which the concentration plateaus is the equilibrium time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter (pre-warmed to the equilibration temperature if necessary) and filter the solution into a clean vial. Trustworthiness Check: This filtration step is critical to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is crucial.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Construct a calibration curve from the standards (e.g., absorbance vs. concentration).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Below is a diagram illustrating the key stages of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the equilibrium shake-flask method.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is not widely available, it is prudent to treat it as potentially hazardous. Based on related aminophenol compounds, it may be harmful if swallowed or inhaled and may cause skin and serious eye irritation.

Core Safety Recommendations:

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust.

-

Consult the Safety Data Sheet (SDS) from the supplier before use and be aware of the hazards associated with the chosen solvents.

Conclusion

This guide establishes a comprehensive predictive framework for the solubility of this compound in common organic solvents. The molecule's amphiphilic nature, with its polar, hydrogen-bonding aminophenol head and non-polar benzyl tail, dictates its behavior. High solubility is anticipated in polar protic and aprotic solvents such as alcohols and DMSO, while poor solubility is expected in non-polar aliphatic hydrocarbons. For applications requiring precise solubility data, this guide provides a detailed, trustworthy, and reproducible experimental protocol. This combination of theoretical prediction and practical methodology empowers researchers to make informed decisions, accelerating research and development involving this versatile chemical intermediate.

References

-

PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)phenol;phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubMed Central. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 2-Amino-4-(benzyloxy)phenol and the Role of NMR

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-4-(benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is structured to offer not just data, but a foundational understanding of the spectral features based on the molecule's unique electronic and structural characteristics. The insights provided herein are grounded in established NMR principles and supported by data from analogous compounds, ensuring a robust and scientifically sound interpretation.

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates three key functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a benzyloxy (-OCH₂Ph) group. The precise arrangement of these substituents dictates the molecule's chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is crucial for verifying its synthesis and purity.

Fundamental Principles of NMR Spectroscopy

A thorough understanding of NMR spectra hinges on a few core principles:

-

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-donating groups (EDGs) shield nuclei, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield nuclei, leading to a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): This phenomenon, observed in ¹H NMR, results from the interaction of neighboring, non-equivalent protons. It leads to the splitting of signals into multiplets (e.g., doublets, triplets), providing information about the number of adjacent protons. The coupling constant, J, is measured in Hertz (Hz).

-

Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents.

The substituents on the phenol ring of this compound have distinct electronic effects that influence the NMR spectra:

-

Amino (-NH₂): A strong electron-donating group.

-

Hydroxyl (-OH): A strong electron-donating group.

-

Benzyloxy (-OCH₂Ph): An electron-donating group.

These groups collectively increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. This will result in a general upfield shift of the aromatic proton and carbon signals compared to unsubstituted benzene.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the -NH₂ and -OH groups. The solvent used for analysis can influence the chemical shifts, especially for the exchangeable protons of the amino and hydroxyl groups.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for such compounds.[2][3][4]

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Proton(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |

| H-6 | ~6.6-6.7 | d | ~8.5 | Ortho to the strong EDG -OH group and meta to the EDG -NH₂ group. |

| H-5 | ~6.2-6.3 | dd | ~8.5, ~2.5 | Ortho to the EDG -NH₂ group and meta to the -OH and -OCH₂Ph groups. |

| H-3 | ~6.1-6.2 | d | ~2.5 | Ortho to the EDG -OCH₂Ph group and meta to the -OH group. |

| -CH₂- | ~5.0 | s | - | Benzylic protons adjacent to an oxygen atom. |

| Benzyl-H | ~7.3-7.5 | m | - | Protons of the unsubstituted phenyl ring. |

| -NH₂ | ~4.4 | br s | - | Exchangeable protons of the amino group. Chemical shift can vary.[3] |

| -OH | ~8.9 | br s | - | Exchangeable proton of the hydroxyl group. Chemical shift can vary.[2] |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C4 | ~150-152 | Attached to the benzyloxy group, deshielded. |

| C1 | ~143-145 | Attached to the hydroxyl group, deshielded.[3] |

| C2 | ~139-141 | Attached to the amino group. |

| C8 (ipso-C) | ~137-138 | Quaternary carbon of the benzyl group. |

| C10, C12 (meta-C) | ~128-129 | Meta carbons of the benzyl group. |

| C11 (para-C) | ~128 | Para carbon of the benzyl group. |

| C9, C13 (ortho-C) | ~127-128 | Ortho carbons of the benzyl group. |

| C6 | ~115-116 | Shielded by the ortho -OH and para -NH₂ groups.[3] |

| C5 | ~106-107 | Shielded by the ortho -NH₂ and para -OH groups. |

| C3 | ~102-103 | Shielded by the ortho -OCH₂Ph and para -OH groups.[3] |

| C7 (-CH₂-) | ~70-71 | Benzylic carbon attached to oxygen.[5] |

Hypothetical Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR spectra of this compound.

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a secondary reference. For ¹³C NMR, the DMSO-d₆ signal at ~39.52 ppm is used. Tetramethylsilane (TMS) is the primary reference standard (0 ppm).[8]

-

Structural Verification and Data Interpretation

The correlation between the predicted and experimental NMR data serves as a powerful confirmation of the structure of this compound. The number of signals in both the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. The splitting patterns in the ¹H spectrum will confirm the connectivity of the aromatic protons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and the electronic effects of the substituents, researchers can confidently interpret the spectral data to verify the structure and purity of this compound. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzyloxyphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(BENZYLOXY)PHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

-

Unknown Source. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H-NMR of 4,4'-bis(hexyloxyphenyl)benzophenone. Retrieved from [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. rsc.org [rsc.org]

mass spectrometry analysis of 2-Amino-4-(benzyloxy)phenol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-(benzyloxy)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a robust and reproducible analytical approach.

Introduction and Analytical Strategy

This compound is a substituted aromatic compound containing both an amine and a hydroxyl functional group, with a benzyl ether linkage. Its analysis by mass spectrometry (MS) is critical for purity assessment, metabolite identification, and pharmacokinetic studies. The presence of ionizable amino and phenolic groups, combined with the thermally labile benzyl ether, dictates the analytical strategy. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method due to its ability to handle non-volatile and thermally sensitive compounds.

The core of a successful method lies in understanding the molecule's chemical behavior from sample preparation through to detection. Our approach will focus on electrospray ionization (ESI) for its suitability for polar, ionizable compounds, coupled with tandem mass spectrometry (MS/MS) for definitive structural confirmation and quantification.

Sample Preparation: A Foundation for Reliable Data

The goal of sample preparation is to extract this compound from its matrix (e.g., plasma, reaction mixture) and present it in a solvent compatible with LC-MS. The choice of technique depends on the matrix complexity and required sensitivity.

Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)

SPE is recommended for its high recovery and ability to remove interfering substances like salts and proteins. A mixed-mode cation exchange SPE sorbent is ideal, leveraging the basicity of the primary amine.

Detailed Protocol: Mixed-Mode Cation Exchange SPE

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of deionized water.

-